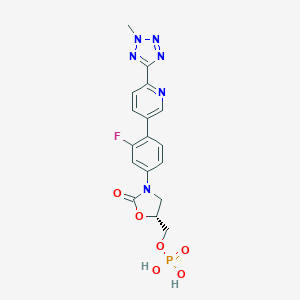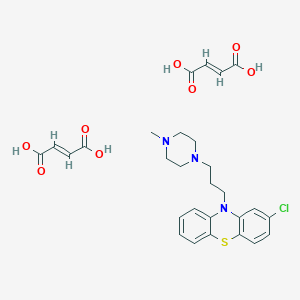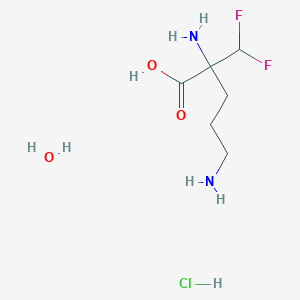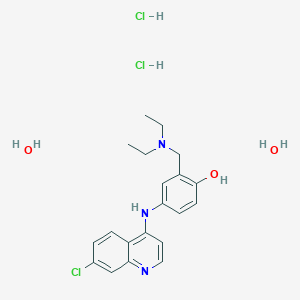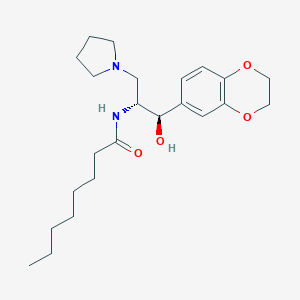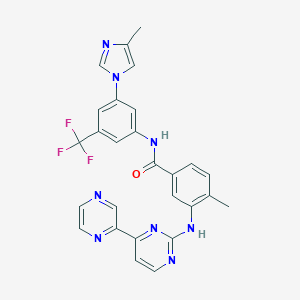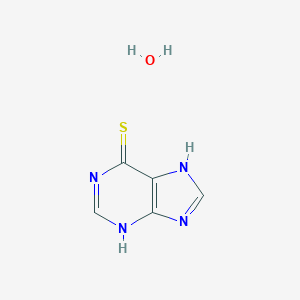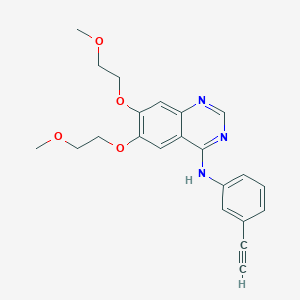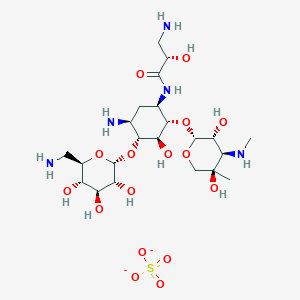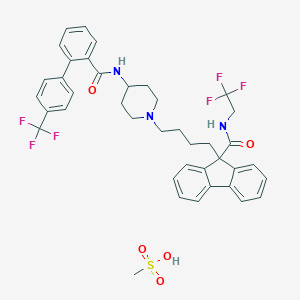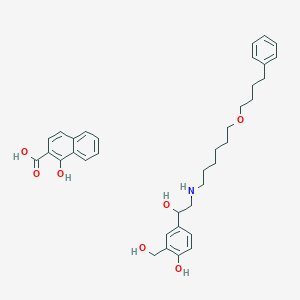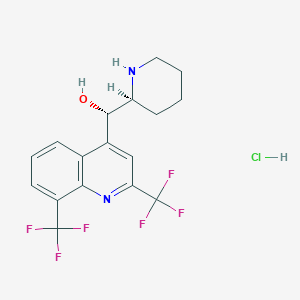
Mefloquine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mefloquine hydrochloride is an antimalarial drug used for the prevention and treatment of malaria caused by Plasmodium falciparum and Plasmodium vivax . It was initially discovered by the Walter Reed Army Institute of Research during a malaria drug discovery program between 1963 and 1976 . The drug was approved by the FDA in 1989 and was first marketed by Hoffman La Roche . This compound hydrochloride is known for its effectiveness against chloroquine-resistant forms of Plasmodium falciparum .
科学研究应用
Mefloquine hydrochloride has a wide range of scientific research applications. It is primarily used in the field of medicine for the treatment and prevention of malaria . Additionally, it has been studied for its potential use in treating other diseases such as systemic lupus erythematosus and cancer . This compound hydrochloride has also been evaluated for its effects on cellular viability, tubulogenesis, and protein expression levels . Furthermore, the compound has been investigated for its potential use in drug delivery systems, such as nanoparticles and cyclodextrin complexes, to enhance its bioavailability .
作用机制
Target of Action
Mephaquin, also known as Mefloquine, is an antimalarial agent primarily targeting the parasites Plasmodium falciparum and Plasmodium vivax . These parasites are responsible for causing malaria, a disease that poses a significant health burden worldwide .
Mode of Action
Some studies suggest that mephaquin specifically targets the80S ribosome of the Plasmodium falciparum, inhibiting protein synthesis and causing subsequent schizonticidal effects . This interaction with its targets leads to the death of the malaria-causing parasites .
Biochemical Pathways
Mephaquin interferes with the protein synthesis of the malaria parasites by inhibiting their 80S ribosome . This disruption in the biochemical pathway leads to the death of the parasites, thereby treating the malaria infection .
Pharmacokinetics
Mephaquin exhibits extensive metabolism in the liver, and its primary metabolite is inactive . The elimination half-life of Mephaquin is between 2 to 4 weeks . The primary route of excretion is through bile and feces, with only 9% excreted through urine as unchanged drug and 4% as the primary metabolite . These ADME properties impact the bioavailability of Mephaquin, influencing its efficacy in treating malaria .
Result of Action
The molecular and cellular effects of Mephaquin’s action result in the death of the malaria-causing parasites . By inhibiting protein synthesis in these parasites, Mephaquin prevents their growth and multiplication, thereby treating the malaria infection .
Action Environment
The action, efficacy, and stability of Mephaquin can be influenced by various environmental factors. For instance, the presence of other medications can affect the metabolism and excretion of Mephaquin . Additionally, the drug’s effectiveness can be impacted by the resistance patterns of the malaria parasites found in different geographic regions .
生化分析
Biochemical Properties
Mephaquin plays a significant role in biochemical reactions, particularly in the context of malaria treatment. It specifically targets the 80S ribosome of the Plasmodium falciparum, inhibiting protein synthesis and causing subsequent schizonticidal effects . This interaction with the ribosome, a crucial biomolecule, is central to Mephaquin’s antimalarial action.
Cellular Effects
Mephaquin has profound effects on various types of cells, especially those infected with Plasmodium falciparum and Plasmodium vivax. It influences cell function by preventing the maturation of parasites within red blood cells, thereby inhibiting the cellular processes of the malaria parasite .
Molecular Mechanism
The mechanism of action of Mephaquin is not completely understood. Some studies suggest that Mephaquin exerts its effects at the molecular level by binding to the 80S ribosome of the Plasmodium falciparum, inhibiting protein synthesis, and causing subsequent schizonticidal effects .
Temporal Effects in Laboratory Settings
In laboratory settings, Mephaquin has shown to have a terminal half-life of 14–15 days and time to maximum plasma concentration of 45–52 hours This indicates the drug’s stability over time
Metabolic Pathways
Mephaquin is heavily metabolized in the liver by the CYP3A4 enzyme . The main metabolite, 2,8-bis-trifluoromethyl-4-quinoline carboxylic acid, is inactive against Plasmodium falciparum . This indicates that Mephaquin is involved in complex metabolic pathways in the body.
Transport and Distribution
准备方法
Mefloquine hydrochloride can be synthesized through various methods. One common method involves the complexation of this compound with cyclodextrins to improve its solubility . Another method involves the formulation of this compound hydrochloride nanoparticles using the emulsion diffusion method with polymer poly(ε-caprolactone) . These nanoparticles are characterized by determining their particle size, polydispersity index, drug entrapment efficiency, drug content, particle morphological character, and drug release .
化学反应分析
Mefloquine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound is known to interact with different reagents and conditions, leading to the formation of various products. For instance, this compound hydrochloride can form complexes with hydroxypropyl-β-cyclodextrin and randomly methylated β-cyclodextrin to improve its solubility . The solubility of this compound hydrochloride varies across different pH buffers, being higher in acidic buffers .
相似化合物的比较
Mefloquine hydrochloride is often compared with other antimalarial drugs such as chloroquine, hydroxychloroquine, and atovaquone/proguanil . While all these compounds are used for the prevention and treatment of malaria, this compound hydrochloride is particularly effective against chloroquine-resistant forms of Plasmodium falciparum . Additionally, this compound hydrochloride has a longer half-life compared to other antimalarial drugs, which allows for less frequent dosing . it is also associated with more severe neuropsychiatric side effects compared to other antimalarial drugs .
属性
CAS 编号 |
51773-92-3 |
|---|---|
分子式 |
C17H17ClF6N2O |
分子量 |
414.8 g/mol |
IUPAC 名称 |
(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C17H16F6N2O.ClH/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11;/h3-5,8,12,15,24,26H,1-2,6-7H2;1H/t12-,15-;/m0./s1 |
InChI 键 |
WESWYMRNZNDGBX-NXCSSKFKSA-N |
SMILES |
C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl |
手性 SMILES |
C1CCN[C@@H](C1)[C@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl |
规范 SMILES |
C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl |
Key on ui other cas no. |
51773-92-3 |
Pictograms |
Irritant |
溶解度 |
>62.2 [ug/mL] (The mean of the results at pH 7.4) |
同义词 |
Lariam Mefloquine Mefloquine Hydrochloride Mephloquine Ro 21 5998 001 Ro-21-5998-001 Ro215998001 WR 142,490 WR 177,602 WR-142,490 WR-177,602 WR142,490 WR177,602 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


